3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine: A Comprehensive Technical Guide for Medicinal Chemistry and Synthetic Applications
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine: A Comprehensive Technical Guide for Medicinal Chemistry and Synthetic Applications
Executive Summary
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount for optimizing both target affinity and pharmacokinetic profiles. 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine (CAS: 1086064-89-2) has emerged as a highly privileged scaffold in the synthesis of kinase inhibitors and advanced therapeutics[1].
This bifunctional intermediate combines the cross-coupling reactivity of a heteroaryl bromide with the unique physicochemical properties of a tertiary sulfonamide. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical properties, synthetic methodologies, and mechanistic rationale behind utilizing this specific building block in advanced drug development workflows.
Physicochemical & Structural Profiling
The utility of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine stems directly from its structural topology. The meta-relationship between the bromine atom and the sulfonamide group on the pyridine core prevents direct resonance interference while allowing strong inductive electron withdrawal.
Mechanistic Rationale of the Scaffold
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Electron-Withdrawing Activation: The pyrrolidin-1-ylsulfonyl group is powerfully electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, rendering the C-Br bond highly susceptible to oxidative addition by Palladium(0) catalysts during cross-coupling reactions.
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Scaffold Hopping & Lipophilicity: Compared to primary sulfonamides (-SO₂NH₂), the fully substituted pyrrolidine ring eliminates a hydrogen-bond donor. This reduces the Polar Surface Area (PSA) to 58.6 Ų, enhancing membrane permeability and lipophilicity (XLogP3 = 1.2), which is critical for crossing lipid bilayers in cellular assays[2].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound[2][3][4]:
| Property | Value | Clinical/Synthetic Significance |
| CAS Number | 1086064-89-2 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₉H₁₁BrN₂O₂S | Defines stoichiometry for reaction scaling. |
| Molecular Weight | 291.16 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Exact Mass | 289.972 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Polar Surface Area (PSA) | 58.6 Ų | Optimal for oral bioavailability and cellular permeability. |
| XLogP3 | 1.2 | Balanced lipophilicity for aqueous solubility and target binding. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalty upon target binding. |
De Novo Synthesis Protocol: A Self-Validating System
While 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine is commercially available, in-house synthesis is often required for isotopic labeling or custom scaling. The synthesis relies on a highly efficient nucleophilic acyl substitution between 5-bromopyridine-3-sulfonyl chloride (CAS: 65001-21-0) and pyrrolidine[5][6].
Step-by-Step Methodology
Causality & Experimental Design: The reaction is highly exothermic. Strict temperature control is required to prevent the hydrolysis of the sulfonyl chloride by ambient moisture and to suppress the formation of undesired bis-substitution byproducts.
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Preparation: Suspend 5-bromopyridine-3-sulfonyl chloride (1.0 equiv, 10.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert Argon atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25.0 mmol) to the suspension. Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward.
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Amine Addition (Critical Step): Cool the reaction flask to 0 °C using an ice-water bath. Add pyrrolidine (1.1 equiv, 11.0 mmol) dropwise over 15 minutes. Rationale: Cooling mitigates the exothermic nature of the sulfonylation, preventing thermal degradation of the starting materials.
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Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The reaction is complete when the starting sulfonyl chloride peak is entirely consumed.
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Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Rationale: The basic quench removes unreacted sulfonyl chloride and neutralizes residual acid.
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Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes) to yield the pure product as a solid (>85% yield).
Figure 1: Synthetic workflow for 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine via nucleophilic substitution.
Catalytic Cross-Coupling Applications
The primary utility of this compound lies in its reactivity as an electrophile in Palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, exacerbated by the sulfonamide group, makes the C-Br bond highly reactive.
Suzuki-Miyaura and Buchwald-Hartwig Couplings
In the development of Salt Inducible Kinase 2 (SIK2) inhibitors and FLT3-ITD kinase inhibitors, this scaffold is frequently coupled with aryl boronic acids (Suzuki) or anilines (Buchwald-Hartwig)[7][8].
Mechanistic Causality:
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Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. The electron-withdrawing pyrrolidin-1-ylsulfonyl group accelerates this step by stabilizing the resulting electron-rich Pd(II) intermediate.
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Transmetalation/Amination: The boronic acid (or amine) transfers its organic group to the Pd(II) center.
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Reductive Elimination: The newly formed C-C or C-N bond is expelled, yielding the functionalized drug scaffold and regenerating the Pd(0) catalyst.
Figure 2: Palladium-catalyzed cross-coupling network utilizing the brominated pyridine scaffold.
Medicinal Chemistry & Pharmacokinetics (Scaffold Hopping)
The integration of the pyrrolidin-1-ylsulfonyl moiety is a classic example of scaffold hopping . In the optimization of FLT3-ITD inhibitors for Acute Myeloid Leukemia (AML), researchers discovered that replacing standard sulfonamides with the pyrrolidine variant significantly improved the pharmacokinetic profile[7].
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Target Affinity: The oxygen atoms of the sulfonyl group act as potent hydrogen-bond acceptors, interacting with the hinge region of kinase domains.
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Conformational Restriction: The cyclic nature of pyrrolidine restricts the conformational space of the molecule. This reduces the entropic penalty upon binding to the target protein, thereby increasing the overall binding affinity (lower IC₅₀ values)[6].
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Off-Target Mitigation: By masking the N-H bond present in primary sulfonamides, the molecule avoids off-target interactions with carbonic anhydrases, a common liability in sulfonamide-containing drugs.
References
- Screening Compounds P137969 | EvitaChem Source: EvitaChem URL
- 3-broMo-5-(pyrrolidin-1-ylsulfonyl)
- C9H11BrN2O2S - Chemical Dictionary Source: Guidechem URL
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: NIH PMC URL
- Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2)
- 5-BROMOPYRIDINE-3-SULFONYL CHLORIDE | CAS: 65001-21-0 | Chemical Product Source: Finetech Industry Limited URL
- Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)
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- 4. Page loading... [guidechem.com]
- 5. 5-BROMOPYRIDINE-3-SULFONYL CHLORIDE | CAS: 65001-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors - Google Patents [patents.google.com]
